2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide
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Overview
Description
2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfonamide group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide typically involves multiple steps. One common method includes the chlorination of a phenyl group followed by the introduction of a sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyridine ring or the phenyl group.
Scientific Research Applications
2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide include other sulfonamides and chlorinated aromatic compounds. Examples include:
- 2-chloro-N-phenylacetamide
- 2-chloro-N-(hydroxymethyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11ClN2O3S |
---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)phenyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c13-12-11(6-3-7-14-12)19(17,18)15-10-5-2-1-4-9(10)8-16/h1-7,15-16H,8H2 |
InChI Key |
UOEVZBMMMWLXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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